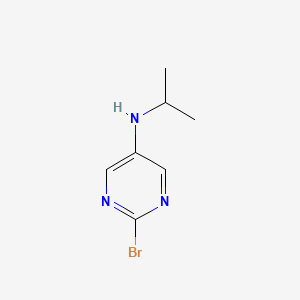2-Bromo-N-isopropylpyrimidin-5-amine
CAS No.:
Cat. No.: VC17582408
Molecular Formula: C7H10BrN3
Molecular Weight: 216.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H10BrN3 |
|---|---|
| Molecular Weight | 216.08 g/mol |
| IUPAC Name | 2-bromo-N-propan-2-ylpyrimidin-5-amine |
| Standard InChI | InChI=1S/C7H10BrN3/c1-5(2)11-6-3-9-7(8)10-4-6/h3-5,11H,1-2H3 |
| Standard InChI Key | JZFPHPZXEFGQPX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC1=CN=C(N=C1)Br |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
2-Bromo-N-isopropylpyrimidin-5-amine is a heteroaromatic compound featuring a pyrimidine ring substituted with bromine and an isopropylamino group. Key parameters include:
| Property | Value |
|---|---|
| CAS Number | 1446412-62-9 |
| Molecular Formula | C₇H₁₀BrN₃ |
| Molecular Weight | 216.08 g/mol |
| Density | Not Available |
| Boiling/Melting Points | Not Available |
The bromine atom at the 2-position enhances electrophilicity, making the compound amenable to nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions . The isopropylamine substituent introduces steric bulk, which may influence solubility and binding interactions in biological systems.
Synthetic Routes and Optimization
Bromination Strategies
While no direct synthesis of 2-Bromo-N-isopropylpyrimidin-5-amine is documented, analogous bromination methods for pyrimidines provide actionable insights. For instance, bromination of pyrimidinones using phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) is common . A study on 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid demonstrated that NBS in tetrahydrofuran (THF) at 0–10°C minimizes dibromo byproducts . Applying these conditions to a pyrimidine precursor could yield the target compound with high selectivity.
Amination and Functionalization
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s solubility profile is inferred from its structure: the pyrimidine ring confers limited water solubility, while the isopropylamine group may enhance solubility in organic solvents like dichloromethane or ethyl acetate. Stability data are unavailable, but brominated pyrimidines generally require storage under inert conditions to prevent debromination.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum would show signals for the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH) and pyrimidine protons (δ 8.0–9.0 ppm).
-
Mass Spectrometry (MS): A molecular ion peak at m/z 216 (M⁺) with characteristic bromine isotope patterns (1:1 ratio for M and M+2) is expected.
Applications in Medicinal Chemistry and Drug Development
Role as a Synthetic Intermediate
Brominated pyrimidines are pivotal in constructing kinase inhibitors and antiviral agents. For example, substituting the bromine in 2-Bromo-N-isopropylpyrimidin-5-amine via Suzuki-Miyaura coupling could introduce aryl groups, enabling access to libraries of bioactive molecules .
Future Directions and Research Opportunities
Synthetic Methodology Development
Optimizing bromination and amination steps to improve yield and purity is critical. For instance, employing flow chemistry could enhance control over exothermic bromination reactions .
Biological Screening
Testing the compound in SOS1 activation assays or kinase inhibition panels could uncover therapeutic potential. Comparative studies with benzimidazole-based agonists (e.g., compound 10 from PMC) would elucidate structure-activity relationships.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume